

# An In-depth Technical Guide to C134 and SC134 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The initial query for "**CW0134**" did not yield specific results. Based on available research, it is highly probable that this was a typographical error and the intended subjects of interest are C134, an oncolytic virus, and SC134, a therapeutic antibody. This guide provides a comprehensive overview of both agents for researchers, scientists, and drug development professionals.

# Part 1: C134 - An Oncolytic Virus for Glioblastoma Core Concept

C134 is a genetically engineered, second-generation oncolytic herpes simplex virus type 1 (HSV-1) under investigation for the treatment of recurrent malignant gliomas, including glioblastoma (GBM).[1][2][3] It is designed for tumor-selective replication, leading to direct lysis of cancer cells and stimulation of a systemic anti-tumor immune response.[1][2]

### **Mechanism of Action**

The functionality of C134 is based on two key genetic modifications:

• Deletion of the ICP34.5 gene: This gene is crucial for viral replication in normal, healthy cells. Its removal renders the virus non-pathogenic in non-cancerous tissue.[1][4] In many tumor cells, the cellular pathways that ICP34.5 counteracts are already dysregulated, allowing the virus to replicate.[5]

# Foundational & Exploratory





• Insertion of the IRS1 gene: This gene, derived from human cytomegalovirus (HCMV), allows the virus to evade the protein kinase R (PKR)-mediated shutdown of protein synthesis within tumor cells.[1][5] This enhances viral replication specifically within the cancerous cells, leading to more effective oncolysis.[4][5]

The oncolytic activity of C134 unfolds in a multi-step process:

- Selective Infection and Replication: C134 is administered directly into the tumor.[2] Due to the genetic modifications, it selectively infects and replicates within the rapidly dividing glioma cells.[1]
- Tumor Cell Lysis: The viral replication process ultimately leads to the rupture (lysis) of the cancer cells, releasing new virus particles.[1]
- Local Amplification: The newly released virions then infect and destroy adjacent tumor cells, creating a cascading lytic effect.[1]
- Immunogenic Cell Death: The lysis of tumor cells releases tumor-associated antigens and damage-associated molecular patterns (DAMPs).[1] This stimulates an innate and adaptive immune response.
- Systemic Anti-Tumor Immunity: The immune activation, including a cytotoxic T-lymphocyte (CTL) response, can then target and eliminate non-infected tumor cells, both locally and potentially at distant sites.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action for the oncolytic virus C134.



# **Clinical and Preclinical Data**

C134 is being evaluated in Phase I clinical trials for recurrent glioblastoma (NCT03657576, NCT06193174).[6][7]

| Study Type               | Model                                   | Key Findings                                                                                                                                                                                                              | Reference |
|--------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical              | Mice (CBA/J)                            | C134 is safe in murine neurovirulence LD50 studies. It induces a type I interferon response that limits its replication in the central nervous system.                                                                    | [8]       |
| Preclinical              | Non-human Primates<br>(Aotus nancymaae) | C134 was found to be safe after intracerebral injections.                                                                                                                                                                 | [2]       |
| Clinical Trial (Phase I) | Human (recurrent<br>malignant glioma)   | The primary objective is to determine the safety, tolerability, and maximum tolerated dose (MTD) of intracerebral C134 injections. Secondary objectives include assessing time to tumor progression and patient survival. | [3][9]    |

# **Experimental Protocols**

Murine Neurovirulence Assay (Summarized from Preclinical Studies)

- Animal Model: CBA/J mice, which are susceptible to HSV-1.[8]
- Virus Preparation: Generate and titer stocks of C134 virus.



- Administration: Administer escalating doses of C134 via stereotactic intracerebral injection into the brains of the mice.[8]
- Monitoring: Observe animals for signs of neurovirulence and determine the median lethal dose (LD50).[8]
- Histopathology: At selected time points, euthanize mice and perform immunohistochemistry on brain tissue to assess viral spread and inflammation.[8]
- Gene Expression Analysis: Extract RNA from brain tissue to perform qPCR for interferonrelated genes to study the host immune response.[8]



C134 Preclinical Experimental Workflow

Click to download full resolution via product page



Caption: Workflow for preclinical evaluation of C134 neurovirulence.

# Part 2: SC134 - A Therapeutic Antibody for Small Cell Lung Cancer Core Concept

SC134 is a humanized antibody that targets Fucosyl-GM1 (FucGM1), a glycolipid that is overexpressed in a high percentage of small cell lung cancer (SCLC) tumors but has very limited expression in normal healthy tissues.[10][11] This tumor-specific expression makes FucGM1 an attractive target for antibody-based therapies. SC134 has been developed into two main therapeutic formats: a T-cell engaging bispecific antibody (SC134-TCB) and an antibody-drug conjugate (SC134-deruxtecan).[10][11]

# **Fucosyl-GM1 Biosynthesis and Role**

Fucosyl-GM1 is synthesized in the Golgi apparatus.[12] The final step involves the addition of a fucose sugar to the GM1 ganglioside by  $\alpha$ 1,2-fucosyltransferases, primarily FUT1 in SCLC.[13] [14] While its precise role in cancer is still under investigation, aberrant expression of gangliosides can influence malignant properties like metastatic potential and invasiveness.[12]







#### SC134 Therapeutic Mechanisms





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

## Foundational & Exploratory





- 1. Facebook [cancer.gov]
- 2. C134 Virus Therapy for Glioblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Facebook [cancer.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Oncolytic HSV: Underpinnings of Tumor Susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. Pre-clinical Assessment of C134, a Chimeric Oncolytic Herpes Simplex Virus, in Mice and Non-human Primates PMC [pmc.ncbi.nlm.nih.gov]
- 9. RePORT ) RePORTER [reporter.nih.gov]
- 10. SC134-deruxtecan, a fucosyl-GM1 targeting ADC for small cell lung cancer therapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SC134-TCB Targeting Fucosyl-GM1, a T Cell-Engaging Antibody with Potent Antitumor Activity in Preclinical Small Cell Lung Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer-Associated Glycosphingolipids as Tumor Markers and Targets for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Genetic mechanisms for the synthesis of fucosyl GM1 in small cell lung cancer cell lines
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to C134 and SC134 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612696#cw0134-and-its-role-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com